molecular formula C22H21ClN2O5 B2716696 Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-01-5

Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2716696
CAS No.: 868224-01-5
M. Wt: 428.87
InChI Key: WXURGXNUMBCGOP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interaction Analysis

The study of the crystal structure and molecular interactions of related compounds provides fundamental insights into their potential applications in scientific research. For example, a compound with a similar structural framework, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, was analyzed for its crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies. This research highlighted the compound's molecular configuration and interactions, laying the groundwork for understanding its potential applications in materials science and molecular engineering (Filali Baba et al., 2019).

Corrosion Inhibition Studies

Quinoxalines, including structurally related compounds, have been evaluated for their efficiency as corrosion inhibitors for metals in acidic environments. Theoretical DFT studies on quinoxalines provided insights into the relationship between molecular structure and corrosion inhibition efficiency. This research contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal infrastructure and reducing maintenance costs (Zarrouk et al., 2014).

Anti-Cancer Potential

The synthesis and evaluation of new quinazolinone-based derivatives, including compounds similar to Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicate significant promise in cancer treatment. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, suggesting their potential application in developing novel anti-cancer therapies (Riadi et al., 2021).

Antibacterial Activity

The synthesis and evaluation of pyranoquinoline derivatives for their antibacterial activity highlight the potential of structurally related compounds in combating bacterial infections. These compounds demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa, indicating their potential application in developing new antibacterial agents (Asghari et al., 2014).

Properties

IUPAC Name

ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-3-29-21(27)13-30-19-6-4-5-17-16(19)9-10-25(22(17)28)12-20(26)24-15-8-7-14(2)18(23)11-15/h4-11H,3,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURGXNUMBCGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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